molecular formula C18H18N2OS B2527252 N-(benzo[d]thiazol-5-yl)-2-(4-isopropylphenyl)acetamide CAS No. 952827-45-1

N-(benzo[d]thiazol-5-yl)-2-(4-isopropylphenyl)acetamide

Cat. No.: B2527252
CAS No.: 952827-45-1
M. Wt: 310.42
InChI Key: WNCSOQQULAIKAS-UHFFFAOYSA-N
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Description

N-(benzo[d]thiazol-5-yl)-2-(4-isopropylphenyl)acetamide, also known as BTA-1, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields such as medicine, pharmacology, and biochemistry. BTA-1 is a small molecule that has been synthesized using various methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.

Scientific Research Applications

Antimicrobial and Antitumor Applications

Several studies have highlighted the synthesis and characterization of N-(benzo[d]thiazol-5-yl)-2-(4-isopropylphenyl)acetamide derivatives, showcasing their significant antimicrobial and antitumor activities. For instance, compounds synthesized from benzothiazole nuclei have been shown to display promising antimicrobial activities against a range of gram-positive and gram-negative bacteria, as well as fungal strains, at minimal inhibitory concentrations (MICs) of 4–16 μg/mL (Rezki, 2016). Additionally, novel benzothiazole derivatives bearing different heterocyclic rings have been evaluated for their antitumor activity against various human tumor cell lines, revealing considerable anticancer activity against some cancer cell lines (Yurttaş, Tay, & Demirayak, 2015).

Photophysical Properties

The photophysical properties of amide hydrogen-bonded N-(benzo[d]thiazol-2-yl)acetamide crystals have been investigated, revealing distinct hydrogen bond associations characteristic to the substituent in the benzothiazole moiety. Such insights into the hydrogen-bonding interactions and molecular assemblies could have implications for the design of materials with specific optical properties (Balijapalli et al., 2017).

Anti-HIV Activity

Research on N-(benzo[d]thiazol-2-yl)-2-(2-oxo-2H-chromen-4-yl)acetamide derivatives has demonstrated moderate to potent anti-HIV activity. This highlights the potential of benzothiazole derivatives in the development of new therapeutic agents for the treatment of HIV, with certain compounds showing promising efficacy in inhibitory concentrations against wild-type HIV-1 (Bhavsar et al., 2011).

Properties

IUPAC Name

N-(1,3-benzothiazol-5-yl)-2-(4-propan-2-ylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2OS/c1-12(2)14-5-3-13(4-6-14)9-18(21)20-15-7-8-17-16(10-15)19-11-22-17/h3-8,10-12H,9H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNCSOQQULAIKAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)CC(=O)NC2=CC3=C(C=C2)SC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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